1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

azetidine sulfonamide physicochemical properties drug-likeness prediction

1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS 1428362-55-3) is a synthetic small molecule belonging to the azetidine-3-carboxamide class, characterized by a strained four-membered azetidine ring bearing a cyclopropylsulfonyl group at the 1-position and a 9H-fluoren-2-yl carboxamide at the 3-position (molecular formula C20H20N2O3S; MW 368.5 g/mol). The compound incorporates three pharmacophoric elements—the conformational rigidity of the azetidine ring, the hydrogen-bonding capacity of the sulfonamide, and the extended aromatic fluorenyl system—that collectively distinguish it from simpler azetidine carboxamide analogs in terms of steric bulk, lipophilicity, and potential binding-site complementarity.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 1428362-55-3
Cat. No. B2816252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
CAS1428362-55-3
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
InChIInChI=1S/C20H20N2O3S/c23-20(15-11-22(12-15)26(24,25)17-6-7-17)21-16-5-8-19-14(10-16)9-13-3-1-2-4-18(13)19/h1-5,8,10,15,17H,6-7,9,11-12H2,(H,21,23)
InChIKeyKMVDYEIFSDKRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS 1428362-55-3): Procurement-Relevant Chemical Identity and Class Context


1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS 1428362-55-3) is a synthetic small molecule belonging to the azetidine-3-carboxamide class, characterized by a strained four-membered azetidine ring bearing a cyclopropylsulfonyl group at the 1-position and a 9H-fluoren-2-yl carboxamide at the 3-position (molecular formula C20H20N2O3S; MW 368.5 g/mol) . The compound incorporates three pharmacophoric elements—the conformational rigidity of the azetidine ring, the hydrogen-bonding capacity of the sulfonamide, and the extended aromatic fluorenyl system—that collectively distinguish it from simpler azetidine carboxamide analogs in terms of steric bulk, lipophilicity, and potential binding-site complementarity . Its closest structural analogs include N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (methylsulfonyl replacing cyclopropylsulfonyl), 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (acetyl replacing cyclopropylsulfonyl), and 1-(cyclopropylsulfonyl)azetidine-3-carboxamide (lacking the fluorenyl substituent) .

Why Generic Substitution Fails for 1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide: Structural Determinants of Non-Interchangeability


Compounds within the azetidine-3-carboxamide class cannot be treated as interchangeable sourcing items because the three modular substructures—the N1-sulfonyl moiety, the azetidine-3-carboxamide linker, and the C3-amide aryl substituent—each independently and cooperatively modulate critical molecular properties including target binding, metabolic stability, solubility, and permeability [1]. Replacing the cyclopropylsulfonyl group with a methylsulfonyl or acetyl group alters both the steric profile and electronic character of the sulfonamide, which can shift hydrogen-bond acceptor strength and reshape the conformational landscape recognized by protein targets [1]. Swapping the 9H-fluoren-2-yl group for a smaller aryl or alkyl substituent changes molecular surface area, logP, and π-stacking capacity, with direct consequences for binding affinity, off-target promiscuity, and pharmacokinetic behavior [1]. The evidence presented in Section 3, though necessarily limited by the current public disclosure landscape for this specific compound, demonstrates that quantitative differentiation exists along measurable dimensions that preclude simple analog substitution in procurement decisions [1].

Procurement Evidence Guide: Quantifiable Differentiation of 1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS 1428362-55-3) vs. Structural Analogs


Cyclopropylsulfonyl vs. Methylsulfonyl: Impact of N1-Substituent Steric Bulk on Predicted Physicochemical Profile

The cyclopropylsulfonyl group of the target compound introduces greater steric bulk (Taft Es ≈ −0.06 for cyclopropyl vs. Es ≈ 0.00 for methyl) and distinct conformational preferences compared to the methylsulfonyl group present in the direct analog N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448133-93-4, MW 342.4 vs. 368.5) . X-ray crystallographic studies on five cyclopropylsulfonyl-containing compounds demonstrate a consistent gauche conformation about the C(cyclopropyl)–S bond, with torsional angles clustering around 50–60°, a structural feature not available to methylsulfonyl analogs [1]. This conformational constraint alters the spatial presentation of the sulfonyl oxygens, which serve as hydrogen-bond acceptors in target binding pockets [1].

azetidine sulfonamide physicochemical properties drug-likeness prediction

Cyclopropylsulfonyl vs. Acetyl: Differential Hydrogen-Bond Acceptor Capacity at the N1 Position

The cyclopropylsulfonyl group of the target compound provides two sulfonyl oxygen hydrogen-bond acceptors (HBA count = 2 from SO2), whereas the acetyl group in the analog 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS 1421497-79-1) offers only one carbonyl oxygen acceptor (HBA count = 1 from C=O) . Sulfonyl oxygens generally exhibit stronger hydrogen-bond acceptor capacity than amide carbonyls, with typical sulfonamide C=O···H–N hydrogen bond distances of 2.8–3.0 Å vs. amide carbonyl distances of 2.9–3.2 Å in protein–ligand complexes [1]. This difference can translate into measurable binding affinity shifts when the N1 substituent engages a hydrogen-bond donor residue in the target protein [1].

sulfonamide hydrogen bonding target engagement binding affinity modulation

Fluoren-2-yl vs. H-Atom at C3-Carboxamide: Impact on Calculated logP and Predicted Membrane Permeability

The 9H-fluoren-2-yl substituent at the C3-carboxamide nitrogen dramatically increases calculated lipophilicity compared to the unsubstituted parent 1-(cyclopropylsulfonyl)azetidine-3-carboxamide (MW 204.25 g/mol) . Using the SMILES notation O=C(Nc1ccc2c(c1)Cc1ccccc1-2)C1CN(S(=O)(=O)C2CC2)C1 for the target compound versus NC(=O)C1CN(S(=O)(=O)C2CC2)C1 for the unsubstituted analog, the calculated AlogP differential is approximately +2.5 to +3.0 log units, reflecting the addition of the tricyclic fluorene system (C13H9, contributing roughly +3.0 to AlogP) [1]. This logP shift has direct consequences for passive membrane permeability, plasma protein binding, and tissue distribution, making the target compound significantly more cell-permeable and CNS-accessible than the des-fluorenyl analog [1].

lipophilicity permeability blood-brain barrier penetration prediction

Cyclopropylsulfonyl Conformational Restriction vs. Flexible Acyclic Sulfonamides: Implications for Entropic Binding Penalty

The cyclopropyl ring of the cyclopropylsulfonyl group restricts the rotational freedom of the S–C bond compared to acyclic alkylsulfonyl analogs such as ethylsulfonyl or propylsulfonyl derivatives. Single-crystal X-ray structures of five cyclopropylsulfonyl compounds show a consistent preferred conformation with the cyclopropyl C–S bond oriented gauche to the S=O bonds (torsion angle ~50–60°), whereas acyclic alkylsulfonyl groups populate multiple rotameric states in solution [1]. Pre-organizing the sulfonyl group into the bioactive conformation reduces the conformational entropy penalty upon target binding, which can translate into an estimated 0.5–2.0 kcal/mol gain in binding free energy (corresponding to ~2- to 30-fold improvement in affinity) when the gauche conformation matches the binding-site geometry [2]. This entropic advantage is not shared by flexible alkylsulfonyl analogs.

conformational restriction entropic benefit binding affinity optimization

Best Research and Industrial Application Scenarios for 1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS 1428362-55-3)


Chemical Probe Design Requiring Enhanced Selectivity via Steric Discrimination at the N1-Sulfonyl Binding Pocket

In target-based chemical biology programs where the target protein possesses a sulfonamide-binding pocket with restricted steric tolerance, the cyclopropylsulfonyl group of the target compound provides size-exclusion selectivity against off-target proteins that accommodate smaller sulfonamide substituents. The increased steric bulk (Taft Es ≈ −0.06 for cyclopropyl vs. ~0.00 for methyl [1]) combined with the fixed gauche conformation of the cyclopropyl–S bond creates a three-dimensional shape filter that is not achievable with methylsulfonyl or acetyl analogs. Procurement of the target compound is warranted when the binding site model or co-crystal structure indicates a sterically constrained sulfonamide subsite.

Intracellular Target Engagement or CNS Penetration Studies Requiring High Passive Membrane Permeability

For cell-based assays or in vivo CNS studies where passive diffusion across lipid bilayers is the rate-limiting step for target engagement, the high calculated lipophilicity of the target compound (estimated AlogP ≈ 2.8–3.5 [2])—driven by the 9H-fluoren-2-yl group—provides a substantial permeability advantage over des-fluorenyl analogs. The predicted 10- to 100-fold higher passive membrane flux [2] makes the target compound the appropriate choice for intracellular or CNS applications where simpler azetidine-3-carboxamide analogs are predicted to be essentially impermeable.

Structure–Activity Relationship (SAR) Studies Exploring Bidentate Hydrogen-Bond Interactions at the N1 Substituent

In medicinal chemistry campaigns probing hydrogen-bond donor–acceptor pairings in the target binding site, the dual sulfonyl oxygen acceptors of the cyclopropylsulfonyl group enable bidentate hydrogen-bonding geometries (e.g., simultaneous engagement with Arg guanidinium or Asn carboxamide side chains) that are sterically and electronically inaccessible to mono-acceptor acetyl analogs [3]. The target compound is the reagent of choice when the binding-site architecture suggests paired H-bond donors in proximity to the N1 position.

Conformational Restriction Studies Aimed at Reducing Entropic Binding Penalty

For lead optimization programs seeking to improve binding affinity through ligand pre-organization, the cyclopropylsulfonyl group serves as a conformationally restricted sulfonamide that pre-organizes into the putative bioactive conformation (torsion angle ~50–60° [4]). This pre-organization can reduce the entropic penalty of binding by an estimated 0.5–2.0 kcal/mol compared to flexible alkylsulfonyl analogs [5], making the target compound the appropriate scaffold for affinity maturation when the binding site tolerates the gauche cyclopropylsulfonyl geometry.

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